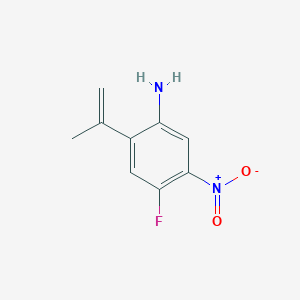
4-Fluoro-5-nitro-2-(prop-1-en-2-yl)benzenamine
Katalognummer B8293400
Molekulargewicht: 196.18 g/mol
InChI-Schlüssel: OUVLICZIELSFBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09181222B2
Procedure details


A mixture of 2-bromo-4-fluoro-5-nitroaniline (2.85 g, 12.13 mmol, 1.0 eq), isopropenylboronic acid pinacol ester (5.09 g, 30.33 mmol, 2.5 eq), Pd(OAc)2 (0.82 g, 3.64 mmol, 0.3 eq), Cy3P (1.70 g, 6.07 mmol, 0.5 eq) and Cs2CO3 (39.51 g, 121.28 mmol, 10 eq) in toluene (100 mL) and H2O (25 mL) was de-gassed with N2 for 15 minutes. The mixture was then heated at 100° C. (oil bath temperature). After allowing to cool to room temperature, the mixture was diluted with EtOAc (100 mL) and H2O (50 mL) and the mixture filtered through celite. The filter cake was washed with EtOAc (2×50 mL) and the filtrate partitioned. The organic layer was dried (Na2SO4), filtered and the solvent removed under vacuum to leave a crude residue. The residue was purified by column chromatography on silica gel (residue dry-loaded on to silica gel) using EtOAc/hexanes (1:5 gradient) as eluent to give the product (1.59 g, 64%) as a dark brown solid.



Name
Cs2CO3
Quantity
39.51 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[C:7]([F:9])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=1[NH2:4].[C:13](B1OC(C)(C)C(C)(C)O1)([CH3:15])=[CH2:14].P(C1CCCCC1)(C1CCCCC1)C1CCCCC1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[F:9][C:7]1[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]([NH2:4])=[C:2]([C:13]([CH3:15])=[CH2:14])[CH:8]=1 |f:3.4.5,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C=C(C(=C1)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
5.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)B1OC(C)(C)C(C)(C)O1
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
P(C1CCCCC1)(C1CCCCC1)C1CCCCC1
|
|
Name
|
Cs2CO3
|
|
Quantity
|
39.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.82 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was de-gassed with N2 for 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was diluted with EtOAc (100 mL) and H2O (50 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with EtOAc (2×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate partitioned
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a crude residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel (residue dry-loaded on to silica gel)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C=C1[N+](=O)[O-])N)C(=C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.59 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

